molecular formula C13H9N5O3 B13876636 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one

4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one

Cat. No.: B13876636
M. Wt: 283.24 g/mol
InChI Key: SNZKSLHUIKWKTC-UHFFFAOYSA-N
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Description

4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic properties . The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a nitroaniline substituent at the 4-position, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitroaniline moiety can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are used.

    Cyclization: Cyclization reactions often require strong bases like sodium methoxide (MeONa) and elevated temperatures.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the position of the substituents.

    Pyrimidino[4,5-d][1,3]oxazines: These compounds have a fused oxazine ring, which imparts different chemical and biological properties.

Uniqueness

4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the nitroaniline group enhances its potential as an antiproliferative and antimicrobial agent .

Properties

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C13H9N5O3/c19-10-5-6-14-12-11(10)13(16-7-15-12)17-8-1-3-9(4-2-8)18(20)21/h1-7H,(H2,14,15,16,17,19)

InChI Key

SNZKSLHUIKWKTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C(=O)C=CN3)[N+](=O)[O-]

Origin of Product

United States

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